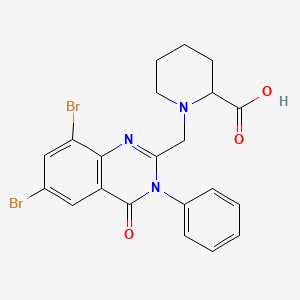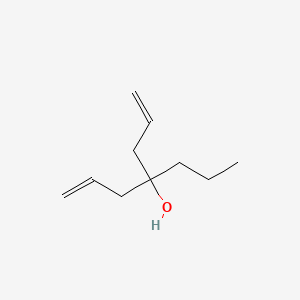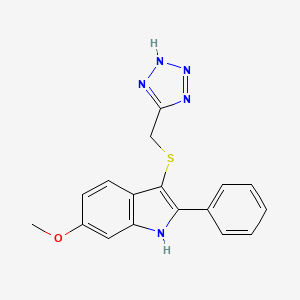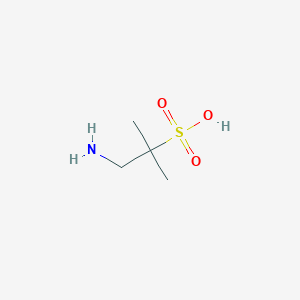![molecular formula C13H22O B13799649 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone CAS No. 54764-61-3](/img/structure/B13799649.png)
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbicyclo[410]hept-7-yl)-1-pentanone is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of photochemistry and [2 + 2] cycloaddition reactions can also be employed to produce this compound on a larger scale .
化学反応の分析
Types of Reactions
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols .
科学的研究の応用
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a drug candidate for various diseases due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
7-Methylbicyclo[4.1.0]hept-3-ene: A similar compound with a different substitution pattern.
(1R,6S)-7,7-Dimethylbicyclo[4.1.0]hept-3-ene: Another related compound with different stereochemistry.
Uniqueness
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone is unique due to its specific substitution pattern and the presence of a pentanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
54764-61-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
1-(3-methyl-7-bicyclo[4.1.0]heptanyl)pentan-1-one |
InChI |
InChI=1S/C13H22O/c1-3-4-5-12(14)13-10-7-6-9(2)8-11(10)13/h9-11,13H,3-8H2,1-2H3 |
InChIキー |
LHEUEDHEEGQWOL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1C2C1CC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


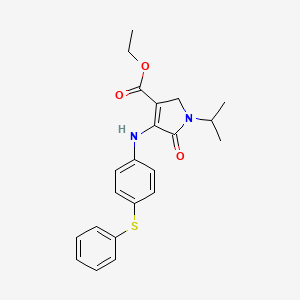
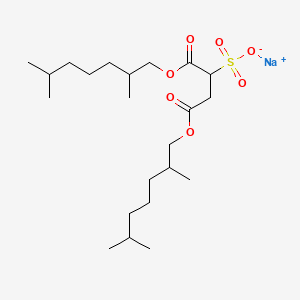
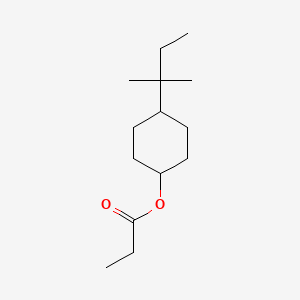

![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
